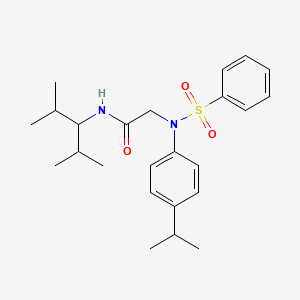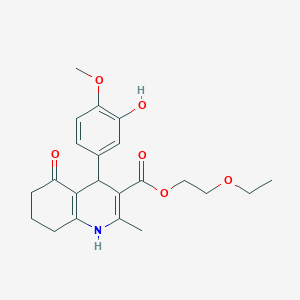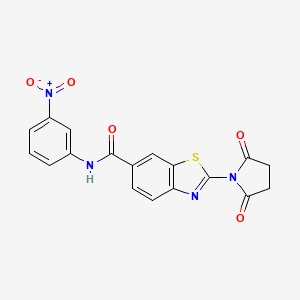![molecular formula C17H27NO B4964865 1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
1-[3-(mesityloxy)propyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(mesityloxy)propyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperidine derivative that has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 1-[3-(mesityloxy)propyl]piperidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems. 1-[3-(mesityloxy)propyl]piperidine has been shown to increase the release of dopamine and serotonin, which are both involved in the regulation of mood and behavior. It is also thought to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
1-[3-(mesityloxy)propyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety. It has also been shown to modulate the activity of the GABAergic system, which can lead to decreased anxiety. Additionally, 1-[3-(mesityloxy)propyl]piperidine has been shown to have antioxidant properties, which can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[3-(mesityloxy)propyl]piperidine in lab experiments is its ability to modulate various biological processes. This makes it a versatile tool for studying the effects of neurotransmitters and other biological molecules. However, one of the limitations of using 1-[3-(mesityloxy)propyl]piperidine is its potential toxicity. 1-[3-(mesityloxy)propyl]piperidine has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(mesityloxy)propyl]piperidine. One area of research is the development of 1-[3-(mesityloxy)propyl]piperidine analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-[3-(mesityloxy)propyl]piperidine on the central nervous system. Additionally, the potential use of 1-[3-(mesityloxy)propyl]piperidine in the treatment of neurological disorders such as depression and anxiety warrants further investigation.
Synthesemethoden
The synthesis of 1-[3-(mesityloxy)propyl]piperidine involves the reaction of mesityl oxide with 1,3-diaminopropane in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain 1-[3-(mesityloxy)propyl]piperidine. The yield of 1-[3-(mesityloxy)propyl]piperidine can be increased by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
1-[3-(mesityloxy)propyl]piperidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its effect on the central nervous system. 1-[3-(mesityloxy)propyl]piperidine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-[3-(2,4,6-trimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-10-18-8-5-4-6-9-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKGHIZWYJVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4,6-Trimethylphenoxy)propyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)
![methyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964847.png)

![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)